Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol

MRSA antibacterial MIC

(6E,12E)-Tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate (TDEYA, diacetylatractylodiol, CAS 89913-46-2) is a C14 polyacetylene diacetate first isolated from Atractylodes japonica, A. chinensis, and A.

Molecular Formula C18H26O6
Molecular Weight 338.4 g/mol
CAS No. 89913-46-2
Cat. No. B14400562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol
CAS89913-46-2
Molecular FormulaC18H26O6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC=CC#CC#CC=CCCC(CCO)O.CC(=O)O.CC(=O)O
InChIInChI=1S/C14H18O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15;2*1-2(3)4/h2-3,8-9,14-16H,10-13H2,1H3;2*1H3,(H,3,4)
InChIKeyCUEASJUKEDIAKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6E,12E)-Tetradeca-6,12-diene-8,10-diyne-1,3-diol Diacetate (CAS 89913-46-2): Sourcing the Polyacetylene Prodrug from Atractylodes Rhizomes


(6E,12E)-Tetradeca-6,12-diene-8,10-diyne-1,3-diol diacetate (TDEYA, diacetylatractylodiol, CAS 89913-46-2) is a C14 polyacetylene diacetate first isolated from Atractylodes japonica, A. chinensis, and A. koreana rhizomes. Unlike monomeric sesquiterpene lactones (e.g., atractylenolides I/III) that dominate the same plant material, TDEYA possesses a conjugated ene-diyne-ene chromophore and two hydrolytically labile acetate esters. Upon oral administration, TDEYA is detected in plasma predominantly as its deacetylated diol form (TDEA, CAS 120166-71-4) [1].

Why Atractylodes Polyacetylenes Are Not Interchangeable: Structural Determinants of Activity in TDEYA vs. TDEA and Atractylodiol


The acetyl ester moieties on TDEYA are not inert protecting groups; they govern both pharmacokinetic disposition and pharmacodynamic potency. TDEYA is a prodrug that yields the more potent anti-MRSA agent TDEA upon hydrolysis, yet TDEYA itself shows superior Nrf2–ARE induction compared to the free diol [1]. Similarly, the closely related analog atractylodiol (ATD, lacking acetyl groups) is over twice as potent a colonic contractility stimulant as TDEYA [2]. Bulk sourcing of 'Atractylodes polyacetylenes' without specifying the acetylated diacetate (CAS 89913-46-2) risks irreproducible pharmacological outcomes across bacterial susceptibility, antioxidant response, and gastrointestinal motility endpoints.

Quantitative Differentiation of TDEYA (CAS 89913-46-2) Against In-Class Comparators: MIC, ARE-Luciferase, ED50, and Enzyme Inhibition Data


Anti-MRSA Potency: TDEYA Displays Distinct MIC Profile Compared to Its Deacetylated Metabolite TDEA and Co-Isolated Sesquiterpene Lactones

In a direct head-to-head broth microdilution assay against methicillin-resistant S. aureus ATCC 33591, TDEYA (compound 3) exhibited an MIC of 64 µg/mL, while its hydrolysis product TDEA (compound 4) achieved an MIC of 16 µg/mL—a 4-fold potency gain upon deacetylation. By contrast, the co-isolated sesquiterpene lactone atractylenolide I (compound 2) required 128 µg/mL, and atractylenolide III (compound 1) reached 32 µg/mL. Against a panel of 10 clinical MRSA isolates, TDEYA MICs spanned 8–256 µg/mL, whereas TDEA ranged 4–64 µg/mL [1].

MRSA antibacterial MIC

Nrf2–ARE Activation: TDEYA Outperforms Sulforaphane and Co-Isolated Sesquiterpenes Without Cytotoxicity at Effective Concentrations

In an ARE-luciferase reporter assay using HepG2-C8 cells, TDEYA at 5 µM induced a 32.9-fold increase in ARE activity, exceeding the 27.1-fold induction by the reference Nrf2 activator sulforaphane at the same concentration. The sesquiterpene selina-4(14),7(11)-dien-8-one, isolated from the same CPC fraction, achieved only 16.6-fold induction, while atractylenolide I showed no induction at 100 µM and was cytotoxic above 10 µM [1].

Nrf2–ARE antioxidant response element luciferase reporter

Colonic Contractility: Diacetylatractylodiol (TDEYA) Is 2-Fold Less Potent Than Atractylodiol (ATD) in Stimulating Rat Distal Colon Longitudinal Muscle Amplitude

A comparative isometric contraction study on rat distal colonic strips evaluated TDEYA (here termed diacetylatractylodiol, DATD) alongside its deacetylated congener atractylodiol (ATD). Both compounds increased tension and amplitude dose-dependently in longitudinal muscle, but the ED50 for amplitude stimulation differed markedly: ATD ED50 = 9.1 × 10⁻⁹ M vs. TDEYA ED50 = 1.8 × 10⁻⁸ M [1].

gastrointestinal motility distal colon ED50

Gastroprotective Mechanism: TDEYA Suppresses Gastric Lesions via Xanthine Oxidase Inhibition Rather Than Acid Suppression—A Profile Distinct from Atractylodin

Oral TDEYA at 300–500 mg/kg suppressed indomethacin-induced gastric lesions in rats in a dose-dependent manner, and 200 mg/kg suppressed ischemia-reperfusion injury lesions. TDEYA did not inhibit pyloric ligation-induced ulcers, reduce gastric juice output, or scavenge active oxygen species directly. Instead, it significantly suppressed xanthine oxidase (XO) activity in stomach tissue and increased hexosamine content (mucus secretion) [1][2]. By contrast, atractylodin, the dominant polyacetylene in Atractylodes lancea, exerts gastroprotection partly via acid reduction and COX modulation, a mechanistically distinct profile [3].

gastroprotection gastric ulcers xanthine oxidase indomethacin

Procurement-Guided Research Applications for TDEYA (CAS 89913-46-2)


Nrf2–ARE Activator Screening and Cytoprotection Drug Discovery

TDEYA is the strongest ARE inducer among Atractylodes polyacetylenes (32.9-fold at 5 µM), outperforming sulforaphane (27.1-fold) and selina-dien-one (16.6-fold). Its lack of cytotoxicity at the active concentration supports deployment as a positive control or lead scaffold in Nrf2-dependent antioxidant and anti-inflammatory screening cascades [1].

Anti-MRSA Agent Development with Distinct Prodrug Pharmacodynamics

TDEYA serves as a prodrug that generates the more potent anti-MRSA agent TDEA upon hydrolysis. Procurement of the diacetate form enables stability-optimized formulation studies and structure–activity relationship (SAR) investigations around acetyl ester hydrolysis rates versus antibacterial MIC endpoints [2].

Xanthine Oxidase-Targeted Gastroprotection Research

TDEYA uniquely suppresses gastric lesions through XO inhibition and mucus secretion enhancement without affecting gastric acid secretion. This profile suits programs developing non-antisecretory anti-ulcer agents, especially where proton-pump inhibitor resistance or long-term acid suppression is a concern [3].

Gastrointestinal Motility and Enteric Nervous System Research

Comparative contractility data (ED50 ATD = 9.1 nM vs. TDEYA = 18 nM) establish TDEYA as a defined-molar probe for studying nitrergic-purinergic relaxation pathways in the distal colon. Use of the precisely characterized diacetate avoids potency overestimation inherent to mixtures of acetylated/deacetylated species [4].

Quote Request

Request a Quote for Acetic acid;tetradeca-6,12-dien-8,10-diyne-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.